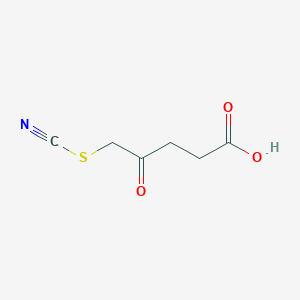
4-Oxo-5-thiocyanatopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-5-thiocyanatopentanoic acid: is a chemical compound with the molecular formula C6H7NO3S It is characterized by the presence of a thiocyanate group and a ketone functional group within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-5-thiocyanatopentanoic acid can be achieved through several methods. One common approach involves the reaction of a suitable precursor with thiocyanate under controlled conditions. For example, the reaction of 4-oxo-5-bromopentanoic acid with potassium thiocyanate in an aqueous medium can yield this compound. The reaction typically requires mild heating and a suitable solvent to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Oxo-5-thiocyanatopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 4-hydroxy-5-thiocyanatopentanoic acid.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: 4-Hydroxy-5-thiocyanatopentanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Oxo-5-thiocyanatopentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways in disease processes.
Mécanisme D'action
The mechanism of action of 4-Oxo-5-thiocyanatopentanoic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. The thiocyanate group can interact with metal ions or other nucleophilic centers, leading to the formation of stable complexes that inhibit enzyme activity .
Comparaison Avec Des Composés Similaires
4-Oxopentanoic acid (Levulinic acid): Similar in structure but lacks the thiocyanate group.
4-Oxo-5-cyanopentanoic acid: Similar but contains a cyano group instead of a thiocyanate group.
4-Oxo-5-bromopentanoic acid: Similar but contains a bromine atom instead of a thiocyanate group.
Uniqueness: 4-Oxo-5-thiocyanatopentanoic acid is unique due to the presence of both a ketone and a thiocyanate group, which confer distinct chemical reactivity and potential biological activities. The thiocyanate group, in particular, allows for unique interactions with biological targets and the formation of novel derivatives .
Propriétés
Numéro CAS |
5440-64-2 |
|---|---|
Formule moléculaire |
C6H7NO3S |
Poids moléculaire |
173.19 g/mol |
Nom IUPAC |
4-oxo-5-thiocyanatopentanoic acid |
InChI |
InChI=1S/C6H7NO3S/c7-4-11-3-5(8)1-2-6(9)10/h1-3H2,(H,9,10) |
Clé InChI |
LTRVIAZIWPWMTA-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)O)C(=O)CSC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[({4-[(Pyridin-2-ylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B14011414.png)

![2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]propanoic acid](/img/structure/B14011420.png)
![4-[2-[(3-Hydroxy-4-methoxy-phenyl)methylamino]ethyl]-2-methoxy-phenol](/img/structure/B14011426.png)
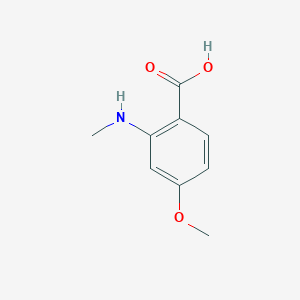
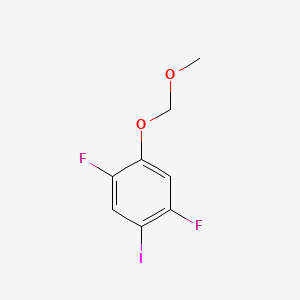
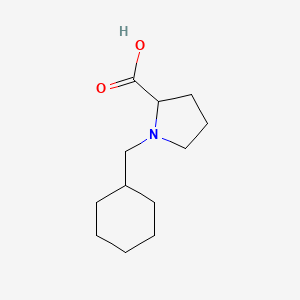
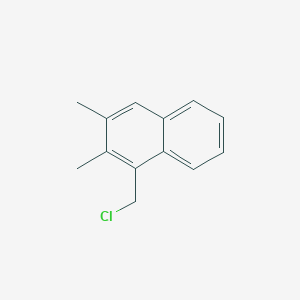
![4-[(4-Hydroxy-3-methoxy-phenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B14011454.png)

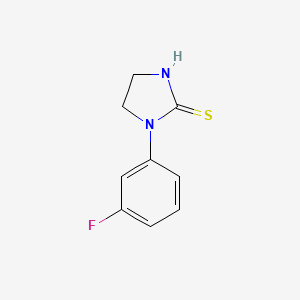
![6-Bromo-2-(2-morpholinoethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione](/img/structure/B14011482.png)

